N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-18(2,3)20-17(24)23-10-8-13(9-11-23)16-22-21-15(25-16)12-4-6-14(19)7-5-12/h4-7,13H,8-11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXRHKDJNRNOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring . The piperidine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxadiazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including:
- Antimicrobial Activity : Effective against bacterial pathogens.
- Antitumor Activity : Potential in inducing apoptosis in cancer cells.
Case Study
Dhumal et al. (2016) reported that specific oxadiazole derivatives inhibited Mycobacterium bovis in both active and dormant states. Molecular docking studies indicated strong binding affinity to the enoyl reductase enzyme (InhA), essential for mycolic acid biosynthesis.
Cell Line Studies
Recent investigations into the compound's effects on cancer cell lines such as MCF-7 (breast cancer) have shown promising results. A related study found that oxadiazole derivatives led to increased expression of p53 and activation of caspase-3, indicating induction of apoptosis in cancer cells.
Data Table on Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 17a | MCF-7 | 0.65 | Apoptosis via p53 activation |
| 17b | MCF-7 | 2.41 | Apoptosis via caspase activation |
| 8a | BCG | - | Inhibition of fatty acid biosynthesis |
Pharmacological Implications
The unique structural features of N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide suggest that it could serve as a lead compound for further development in drug discovery.
Potential Applications
Given its biological activities, this compound has several potential applications:
- Antitubercular Agents : Due to its activity against Mycobacterium bovis, it could be explored as a candidate for new antitubercular therapies.
- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Varied Oxadiazole Substituents
The 1,3,4-oxadiazole ring’s 5-position substituent critically influences pharmacological properties. Key analogs include:
Key Findings :
Piperidine-Benzimidazolone Derivatives
Compounds with benzimidazolone cores instead of oxadiazole show divergent biological targets:
Key Findings :
Oxadiazole-Acetamide Derivatives with Indole Substituents
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 8q ) demonstrate enzyme inhibition:
| Compound | α-Glucosidase IC50 (µM) | BChE IC50 (µM) | LOX IC50 (µM) |
|---|---|---|---|
| 8q | 49.71 ± 0.19 | Not reported | Not reported |
| Acarbose (standard) | 38.25 ± 0.12 | - | - |
Key Findings :
Oxazolone Carboxamides with Fluorophenyl Groups
describes oxazolone derivatives (e.g., 31b ) with fluorophenyl-piperidine motifs:
- 5-[4-Fluoro-2-(4-piperidyl)phenyl]-3H-oxazol-2-one Hydrochloride (31b) : Exhibits structural similarity but replaces oxadiazole with oxazolone. Activity data are unspecified, but the fluorophenyl group likely enhances membrane permeability .
Biological Activity
N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and an oxadiazole moiety linked to a 4-fluorophenyl group. Its chemical formula is , with a molecular weight of approximately 373.43 g/mol. The presence of the oxadiazole ring is crucial as it is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown inhibitory effects on various cancer cell lines, including:
- Human colon adenocarcinoma (HT-29)
- Human gastric carcinoma (GXF 251)
- Human lung adenocarcinoma (LXFA 629)
In a study assessing the cytotoxicity of related compounds, one derivative showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity .
The mechanism by which this compound exerts its effects may involve:
-
Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes such as:
- Human Deacetylase Sirtuin 2 (HDSirt2)
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Receptor Interaction : The compound may also interact with various receptors, enhancing its binding affinity and specificity due to the structural characteristics provided by the fluorophenyl group .
Other Biological Activities
In addition to anticancer effects, oxadiazole derivatives have been reported to possess:
- Antimicrobial Activity : Effective against bacteria and fungi.
- Anti-inflammatory Properties : Potentially useful in treating inflammatory diseases.
- Anticonvulsant Effects : Some derivatives have shown promise in reducing seizure activity in experimental models .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated several oxadiazole derivatives for their anticancer activity. Among them, this compound was noted for its ability to induce apoptosis in cancer cells through caspase activation pathways. The study highlighted the compound's potential as a lead structure for further development .
Study 2: Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit HDACs. The results demonstrated that modifications to the oxadiazole structure could enhance inhibitory potency against HDACs, suggesting that this compound could be developed into a therapeutic agent for cancer and other diseases where HDACs play a critical role .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Targeted Cell Lines |
|---|---|---|---|
| Compound A | Anticancer | 92.4 | HT-29, GXF 251, LXFA 629 |
| Compound B | Antimicrobial | 50 | E. coli, S. aureus |
| Compound C | Anti-inflammatory | 75 | LPS-stimulated macrophages |
| Compound D | Anticonvulsant | >1000 | PTZ-induced seizure model |
Q & A
Basic: What are the common synthetic routes for N-tert-butyl-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step reactions starting with tert-butyl-protected piperidine intermediates. For example:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under oxidative conditions (e.g., using OXONE in water/THF mixtures) .
- Step 2 : Coupling the oxadiazole moiety to the piperidine core. A tert-butyl carbamate group is often introduced early for protection, as seen in tert-butyl 4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate synthesis .
- Step 3 : Deprotection and functionalization, ensuring regioselectivity using reagents like NaH in anhydrous THF .
Table 1 : Example Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | OXONE, H₂O/THF | 62% | |
| 2 | NaH, THF, 0.5 h | 45% |
Advanced: How can reaction conditions be optimized to minimize by-products during oxadiazole ring formation?
Methodological Answer:
By-product formation (e.g., incomplete cyclization or over-oxidation) can be mitigated by:
- Temperature Control : Maintaining 0–5°C during OXONE addition to prevent exothermic side reactions .
- Solvent Selection : Using biphasic systems (e.g., THF/water) to enhance solubility of intermediates and reduce side-product aggregation .
- Stoichiometric Precision : Limiting excess oxidizing agents to prevent degradation of sensitive fluorophenyl groups .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm regiochemistry of the oxadiazole and piperidine rings. Fluorine NMR (F) verifies the integrity of the 4-fluorophenyl group .
- LCMS : Monitors reaction progress and detects intermediates (e.g., [M-isobutene+H]+ fragments in tert-butyl-protected intermediates) .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid derivatives .
Advanced: How can computational modeling resolve contradictions in spectral data for stereoisomers?
Methodological Answer:
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to assign stereochemistry .
- Docking Studies : Model interactions between the compound and biological targets (e.g., enzymes) to infer conformational preferences .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (GHS Category 4) and skin irritation risks .
- Ventilation : Use fume hoods to avoid aerosolized particles, as per OSHA guidelines .
- First Aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .
Advanced: How can experimental design reduce occupational exposure during scale-up synthesis?
Methodological Answer:
- Engineering Controls : Closed-system reactors with real-time monitoring (e.g., in-line FTIR) minimize manual handling .
- Waste Management : Neutralize reactive by-products (e.g., NOx gases) using scrubbers before disposal .
Basic: What biological activities are associated with this compound?
Methodological Answer:
- Enzyme Inhibition : The 1,3,4-oxadiazole moiety may inhibit kinases or proteases, as seen in structurally similar thienopyrimidine derivatives .
- Receptor Modulation : Fluorophenyl groups enhance hydrophobic interactions with targets like GPCRs .
Table 2 : Reported Bioactivities of Analogues
| Activity | Target | Reference |
|---|---|---|
| Kinase Inhibition | B-Raf, EGFR | |
| Anticancer Potential | Apoptosis induction |
Advanced: What strategies validate the mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Measure values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis Studies : Modify active-site residues (e.g., via CRISPR) to confirm binding interactions .
Basic: How is the stability of this compound assessed under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (λmax ~270 nm) .
Advanced: What analytical methods quantify trace impurities in bulk samples?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
